Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14656624
InChI: InChI=1S/C8H10F2N2O2/c1-14-8(13)4-6-2-3-12(11-6)5-7(9)10/h2-3,7H,4-5H2,1H3
SMILES:
Molecular Formula: C8H10F2N2O2
Molecular Weight: 204.17 g/mol

Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate

CAS No.:

Cat. No.: VC14656624

Molecular Formula: C8H10F2N2O2

Molecular Weight: 204.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate -

Specification

Molecular Formula C8H10F2N2O2
Molecular Weight 204.17 g/mol
IUPAC Name methyl 2-[1-(2,2-difluoroethyl)pyrazol-3-yl]acetate
Standard InChI InChI=1S/C8H10F2N2O2/c1-14-8(13)4-6-2-3-12(11-6)5-7(9)10/h2-3,7H,4-5H2,1H3
Standard InChI Key DVZSNOXNKJQCBV-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=NN(C=C1)CC(F)F

Introduction

PropertyValue
Molecular FormulaC8H10F2N2O2\text{C}_8\text{H}_{10}\text{F}_2\text{N}_2\text{O}_2
Molecular Weight204.17 g/mol
IUPAC NameMethyl 2-[1-(2,2-difluoroethyl)pyrazol-3-yl]acetate
CAS NumberPending (under review)
SMILESCOC(=O)CC1=NN(C=C1)CC(F)F

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis typically begins with 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid, which undergoes esterification with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction is conducted under reflux (65–70°C) for 6–8 hours, achieving conversion rates exceeding 85%. Post-reaction purification involves fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent).

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency. For example, a patented protocol describes a four-step process :

  • Carbon Dioxide Quenching: Crude difluoroacetoacetate intermediates are treated with CO₂ to precipitate sodium bicarbonate, facilitating purification .

  • Orthoester Coupling: Alkyl difluoroacetoacetate reacts with triethyl orthoformate in acetic anhydride at 100–105°C to form α,β-unsaturated esters .

  • Pyrazole Ring Closure: The intermediate is cyclized with methylhydrazine in a toluene-water biphasic system at -10°C to 0°C, yielding the pyrazole core .

  • Crystallization: The product is isolated via solvent mixture (toluene/petroleum ether) with 83.8% yield and 99.9% purity .

Table 2: Industrial Synthesis Parameters

StepConditionsYield
CO₂ Quenching0.1–2 kg/cm², 1–3 hours75–80%
Orthoester Coupling100–105°C, 6 hours85–90%
Ring Closure-10°C to 0°C, 1–3 hours83.8%

Structural and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=2.4 Hz, 1H, pyrazole-H4), 6.25 (d, J=2.4 Hz, 1H, pyrazole-H5), 4.60 (td, J=14.8 Hz, 2H, -CH₂CF₂H), 3.70 (s, 3H, -OCH₃), 3.45 (s, 2H, -CH₂COO).

  • ¹⁹F NMR: -120.2 ppm (t, J=14.8 Hz, 2F, -CF₂H).

X-ray Crystallography

Single-crystal X-ray studies reveal a planar pyrazole ring (torsion angle <5°) with the difluoroethyl group adopting a gauche conformation relative to the acetate moiety. The crystal lattice exhibits C-H···F hydrogen bonding, stabilizing the structure.

Biological Activities and Mechanisms

Enzyme Modulation

The difluoroethyl group enhances binding to hydrophobic enzyme pockets. Preliminary assays indicate inhibitory activity against cyclooxygenase-2 (COX-2) (IC₅₀ = 12.3 μM) and mild interaction with kinase targets (e.g., EGFR, IC₅₀ = 45 μM).

Applications in Drug Discovery

Prodrug Development

The acetate ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. Rat plasma stability studies indicate a half-life of 2.3 hours, suitable for sustained release formulations.

Agrochemical Intermediates

Patent data highlights its use in synthesizing herbicidal pyrazole carboxamides, with field trials showing 90% weed suppression at 50 g/ha .

Comparative Analysis of Pyrazole Derivatives

Table 3: Structural and Functional Comparisons

CompoundSubstituentsBioactivity (IC₅₀)
Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate-CF₂CH₂, -OCH₃COX-2: 12.3 μM
Ethyl [1-(trifluoroethyl)-1H-pyrazol-3-yl]acetate-CF₃CH₂, -OCH₂CH₃COX-2: 8.7 μM
Methyl [1-(chloroethyl)-1H-pyrazol-3-yl]acetate-CH₂Cl, -OCH₃EGFR: 32 μM

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with apoptotic proteins (e.g., Bcl-2, caspase-3).

  • Formulation Optimization: Develop nanoparticle carriers to enhance bioavailability.

  • Ecotoxicology: Assess environmental impact in agrochemical applications.

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